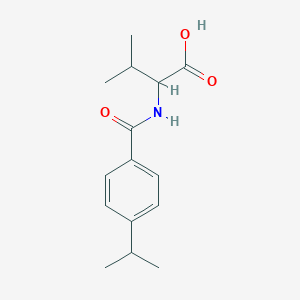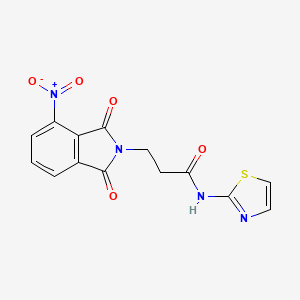
2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)ethanamine
Overview
Description
2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)ethanamine, also known as 2C-B-Fly, is a synthetic psychoactive substance that belongs to the phenethylamine class. It was first synthesized in 1996 by Aaron P. Monte and David E. Nichols, and has gained popularity in recent years due to its unique effects and potential therapeutic applications. In
Mechanism of Action
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)ethanamine is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This results in an increase in the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in the regulation of mood, cognition, and perception. The effects of 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)ethanamine are similar to those of other psychedelic drugs, such as LSD and psilocybin, but with a shorter duration and less intense effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)ethanamine are similar to those of other psychedelics, but with some unique differences. It has been found to increase heart rate, blood pressure, and body temperature, as well as cause pupil dilation and changes in visual perception. It can also induce feelings of euphoria, empathy, and spiritual connectedness, as well as visual and auditory hallucinations. These effects can last for several hours, depending on the dose and individual sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)ethanamine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor and its potential as a therapeutic target. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, there are some limitations to its use, including its potential for toxicity and the lack of information on its long-term effects.
Future Directions
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)ethanamine, including its potential as a therapeutic agent for psychiatric disorders, such as depression and anxiety. It may also be useful in the treatment of addiction and post-traumatic stress disorder (PTSD). Further studies are needed to determine the optimal dose and administration route, as well as the potential for long-term side effects. Additionally, more research is needed to understand the mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)ethanamine and its interactions with other neurotransmitter systems.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)ethanamine has been used in a variety of scientific research studies, including pharmacological and toxicological investigations. It has been found to exhibit a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in a number of psychiatric disorders, including depression, anxiety, and schizophrenia. The use of 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)ethanamine in research has provided valuable insights into the function of the serotonin system and its potential as a therapeutic target.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-12(16-7-1)9-15-6-5-11-3-4-13-14(8-11)18-10-17-13/h1-4,7-8,15H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRVIUZVBSTPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide](/img/structure/B4654723.png)
![2-iodo-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4654731.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4654737.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4654756.png)
![N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4654759.png)
![N-[2-[4-(methylthio)phenyl]-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4654761.png)

![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4654787.png)

![N-(3-chlorophenyl)-2-{4-[(4-ethoxyphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4654797.png)
![6-cyclopropyl-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654807.png)
![2-[4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenoxy]acetamide](/img/structure/B4654809.png)

![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-1-(2,4-difluorophenyl)ethanone](/img/structure/B4654820.png)